2-Methylthiophen-3-amine

Overview

Description

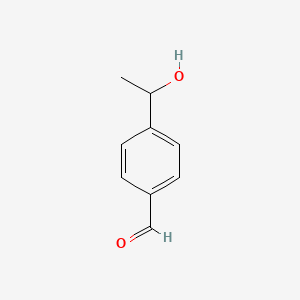

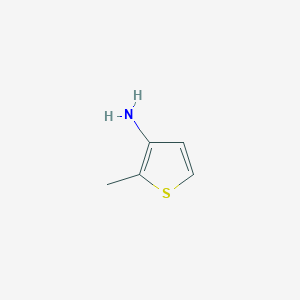

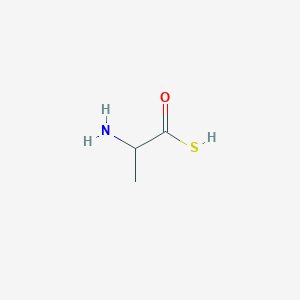

2-Methylthiophen-3-amine is a chemical compound with the molecular formula C5H7NS . It is also known as this compound hydrochloride . The compound is typically stored at 4 degrees Celsius and is available in powder form .

Synthesis Analysis

The synthesis of thiophene derivatives, such as this compound, has been a topic of interest in recent years . Various strategies have been employed, including heterocyclization of different substrates . Another method involves a two-component reaction (2CR) where the newly formed amino group reacts in a domino process with a ketone, forming an enamine, which then condenses with the keto-group forming the pyridine ring .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C5H7NS.ClH/c1-4-5(6)2-3-7-4;/h2-3H,6H2,1H3;1H . This indicates that the compound consists of carbon, hydrogen, nitrogen, and sulfur atoms . Chemical Reactions Analysis

Amines, such as this compound, are known to react with acids to form salts . They can also undergo a Hofmann elimination reaction, where an amine is completely methylated by reaction with an excess amount of iodomethane to produce the corresponding quaternary ammonium salt .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 149.64 . Most amides, a class of compounds related to amines, are solids at room temperature and have boiling points much higher than those of alcohols of similar molar mass .Scientific Research Applications

Chemical Synthesis

“2-Methylthiophen-3-amine” is used in the synthesis of various thiophene derivatives . It plays a vital role in the advancement of compounds with a variety of biological effects . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives .

Medicinal Chemistry

Thiophene-based analogs, including “this compound”, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They are used by medicinal chemists to improve advanced compounds with a variety of biological effects .

Anticancer Research

Novel thiophene derivatives synthesized from “this compound” have been investigated for their anticancer activity . These derivatives carry biologically active sulfonamide, isoxazole, benzothiazole, quinoline, and anthracene moieties .

Anti-inflammatory Research

Compounds with a 2-substituted thiophene framework, such as suprofen, are known as nonsteroidal anti-inflammatory drugs . “this compound” could potentially be used in the synthesis of such compounds .

Anesthetic Research

Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe . “this compound” could potentially be used in the synthesis of such compounds .

Industrial Chemistry and Material Science

Thiophene derivatives, including “this compound”, are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Mechanism of Action

Target of Action

2-Methylthiophen-3-amine is a compound that has been studied for its potential anticonvulsant and antinociceptive activities . The primary targets of this compound are voltage-gated sodium and calcium channels, as well as the GABA transporter (GAT) .

Mode of Action

The compound interacts with its targets by inhibiting the neuronal voltage-sensitive sodium (site 2) and L-type calcium channels . This inhibition disrupts the normal flow of ions through these channels, which can alter the electrical activity of neurons and potentially reduce the occurrence of seizures .

Biochemical Pathways

It is known that the compound’s anticonvulsant activity is related to its ability to inhibit voltage-gated sodium and calcium channels . This inhibition can disrupt the normal functioning of neurons, potentially reducing the occurrence of seizures .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its anticonvulsant and antinociceptive activities . By inhibiting voltage-gated sodium and calcium channels, the compound can alter the electrical activity of neurons, potentially reducing the occurrence of seizures . Additionally, the compound has shown antinociceptive activity, suggesting it may have potential as a pain reliever .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other compounds in the environment could potentially interact with this compound, altering its effectiveness . Additionally, factors such as temperature and pH could potentially affect the stability of the compound

Safety and Hazards

The safety information for 2-Methylthiophen-3-amine indicates that it should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . The use of personal protective equipment, including chemical impermeable gloves, is advised . In case of accidental ingestion or inhalation, immediate medical attention is required .

Future Directions

While specific future directions for 2-Methylthiophen-3-amine are not mentioned in the retrieved papers, the field of thiophene derivatives is vast and continues to grow . Thiophene-based analogs have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name |

2-methylthiophen-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS/c1-4-5(6)2-3-7-4/h2-3H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSPBFKPKSAUFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CS1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B3331229.png)

![2-Piperidinecarboxylicacid,1-[2-amino-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methyl-,ethylester,[2R-[1(S*),2alphar,4beta]]](/img/structure/B3331250.png)

![1-(8,9,10,11,12,13,14,15-Octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)piperidine](/img/structure/B3331296.png)